cis-2-Heptene
Overview
Description
cis-2-Heptene is a geometric isomer of an alkene where the two hydrogen atoms are on the same side of the double bond. This configuration is significant in organic chemistry due to its influence on the molecule's physical and chemical properties. Although the provided papers do not directly discuss cis-2-heptene, they do provide insights into related molecular structures and their behaviors, which can be extrapolated to understand cis-2-heptene.
Synthesis Analysis
The synthesis of molecules similar to cis-2-heptene can be complex due to the need for specific stereochemistry. The first paper discusses the synthesis of endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl units, which are structurally related to cis-2-heptene. These units serve as reverse-turn scaffolds in peptide analogues. The synthesis involves a variety of amino acids and is examined through techniques such as 1H NMR and FT-IR, indicating a methodical approach to obtaining the desired stereochemistry .
Molecular Structure Analysis
The molecular structure of compounds related to cis-2-heptene is crucial for their function. In the first paper, the endo-cis-(2S,3R)-norborneno bispeptides were analyzed using X-ray crystallography, which provided evidence of a reverse-turn conformation. This structural insight is important as it affects the molecule's self-assembling properties and potential applications in designing peptide analogues .
Chemical Reactions Analysis
The second paper provides an analysis of chemical reactions involving 7-methylenebicyclo[2.2.1]hept-2-ene derivatives, which share a bicyclic structure with cis-2-heptene. The study reveals that these compounds undergo unique trans-halogenopalladation reactions with palladium(II) halides. Unlike most non-conjugated dienes, these derivatives do not form stable chelated diolefin complexes but instead react via trans-addition of palladium and halogen to the exocyclic olefin. This behavior suggests that cis- and trans-halogenopalladation reactions may be competitive in general, which could be relevant to the reactivity of cis-2-heptene .
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of cis-2-heptene, they do provide information on related compounds. For instance, the lack of intramolecular hydrogen bonding in simple bispeptides, except in the case of Aib bispeptide, indicates that the presence of specific functional groups can significantly alter the physical properties of a molecule. Additionally, the reactivity of the 7-methylenebicyclo[2.2.1]hept-2-ene derivatives with palladium(II) halides suggests that the electronic and steric effects of substituents adjacent to the double bond can influence the chemical properties and reactivity of such molecules .
Scientific Research Applications
Renewable Fuel Synthesis
Synthesis of Renewable Jet and Diesel Fuels from cis-2-Heptene : The efficient dimerization of 2-ethyl-1-hexene to create C16H32 hydrocarbons, a process which involves the transformation of cis-2-Heptene, is a notable application in renewable fuel synthesis. This process is catalyzed by strongly acidic heterogeneous catalysts and results in hydrocarbons that can be blended with renewable or conventional jet fuels without affecting their density or low temperature viscosity. This innovation points towards sustainable fuel alternatives and contributes to the reduction of dependency on fossil fuels (Harvey & Quintana, 2010).
Photoresponsive Materials
Photoresponsive Metal–Organic Materials and Azobenzene : The photoinduced cis-trans isomerization of azobenzene, which utilizes the photoresponsive properties of materials such as cis-2-Heptene, has led to the development of smart materials that respond to light. This application is especially relevant in the field of metal–organic materials, suggesting a broad range of applications from nano to mesospace, provided more research is done to improve the practical viability of these materials (Mukhopadhyay, Praveen, & Ajayaghosh, 2014).
Kinetic Studies in Chemical Reactions
Kinetic Studies on the Thermal cis-trans Isomerization : The thermal cis-to-trans isomerization process of certain chemical compounds, which is catalyzed by acids and bases, provides valuable insights into the mechanisms of chemical reactions. This process, which involves cis-2-Heptene, is crucial for understanding the kinetics and dynamics of various chemical systems and has applications in designing efficient industrial processes (Barra & Chen, 2000).
Safety And Hazards
Cis-2-Heptene is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is highly flammable and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
(Z)-hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTZHAVKAVGASB-HYXAFXHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896845 | |
Record name | (2Z)-Heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | 2-Heptene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8524 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
48.4 [mmHg] | |
Record name | 2-Heptene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8524 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
cis-2-Heptene | |
CAS RN |
6443-92-1 | |
Record name | cis-2-Heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6443-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptene, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z)-Heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-hept-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HEPTENE, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250X978P9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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